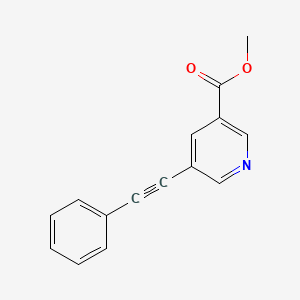![molecular formula C15H18N2 B8704629 N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridine ring attached via an ethylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine typically involves the nucleophilic substitution of a halogenated benzyl compound with a pyridine derivative. One common method is the reaction of 2-methylbenzyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the synthesis process.
化学反应分析
Types of Reactions
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The benzyl and pyridine rings contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Methylbenzyl)-(2-pyridin-2-ylethyl)amine: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylbenzyl)-(2-pyridin-4-ylethyl)amine: Pyridine ring attached at the 4-position.
(2-Methylbenzyl)-(3-pyridin-3-ylethyl)amine: Methyl group on the benzyl ring at the 3-position.
Uniqueness
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C15H18N2/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |
InChI 键 |
BXMVFFTXDGHURC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNCCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


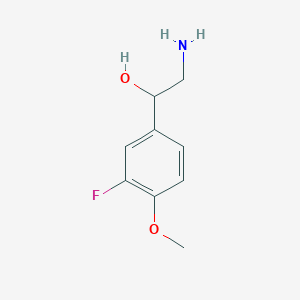
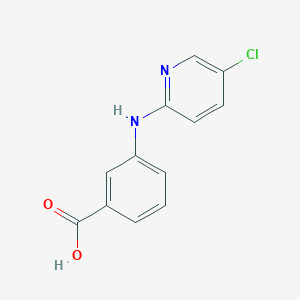
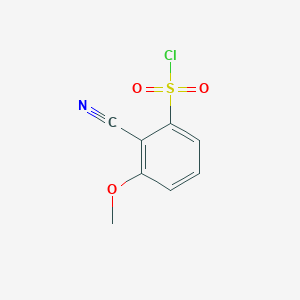
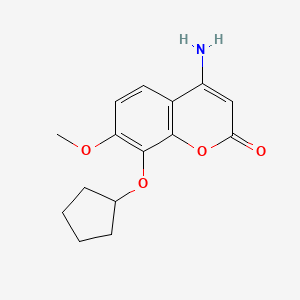
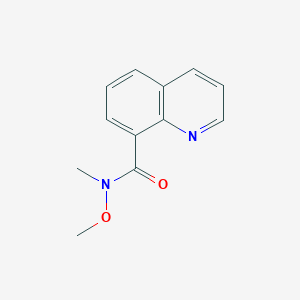
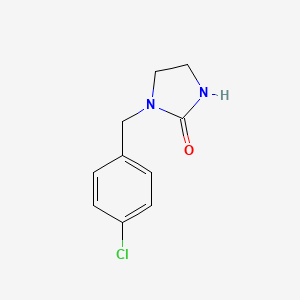
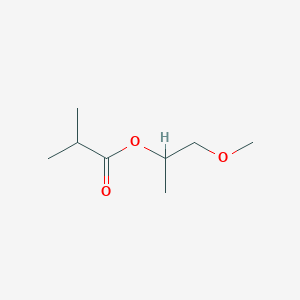
![Ethyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8704610.png)
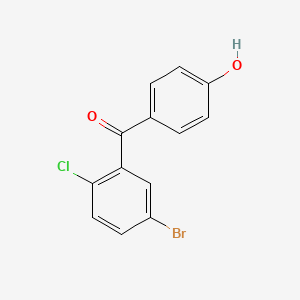
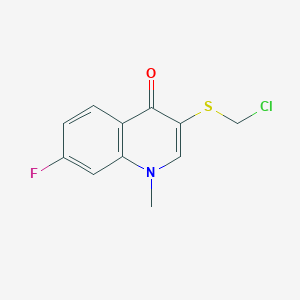
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)
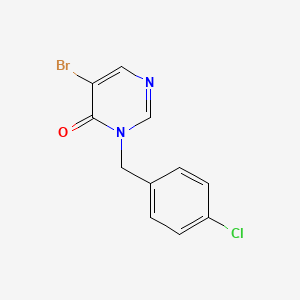
![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(hydroxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8704645.png)
